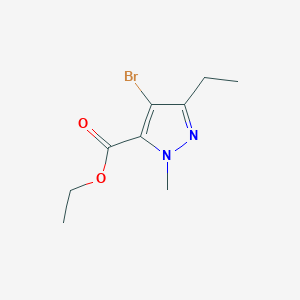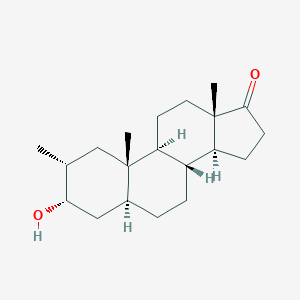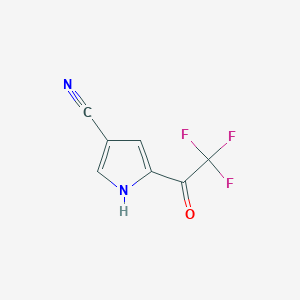
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile, also known as TFP, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. TFP is a versatile building block in the synthesis of various organic compounds. It has been widely used in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation. HDAC inhibitors have been shown to have anticancer properties, and 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is being investigated as a potential anticancer agent.
Effets Biochimiques Et Physiologiques
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties and has been investigated as a potential treatment for viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is its versatility as a building block in the synthesis of various organic compounds. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has a high yield and is relatively easy to synthesize, making it an attractive option for researchers. However, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is highly toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile research. One area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based anticancer drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based antiviral drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties, and further research is needed to determine its potential as a treatment for viral infections. Additionally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be used in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile involves the reaction of 5-trifluoroacetyl-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then purified by recrystallization to obtain 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile. The yield of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is typically high, and the synthesis process is relatively simple, making it an attractive option for researchers.
Applications De Recherche Scientifique
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been extensively used in the development of new drugs and agrochemicals due to its unique chemical properties. It is a versatile building block in the synthesis of various organic compounds, including heterocycles, chiral compounds, and natural products. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been used in the development of anticancer drugs, antiviral drugs, and anti-inflammatory drugs. It has also been used in the development of agrochemicals such as insecticides and herbicides.
Propriétés
Numéro CAS |
135250-38-3 |
|---|---|
Nom du produit |
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile |
Formule moléculaire |
C7H3F3N2O |
Poids moléculaire |
188.11 g/mol |
Nom IUPAC |
5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H |
Clé InChI |
INVDBYXKIMVEPZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)C(F)(F)F |
SMILES canonique |
C1=C(NC=C1C#N)C(=O)C(F)(F)F |
Synonymes |
1H-Pyrrole-3-carbonitrile, 5-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



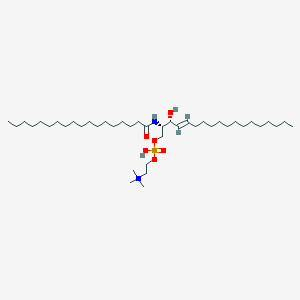
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
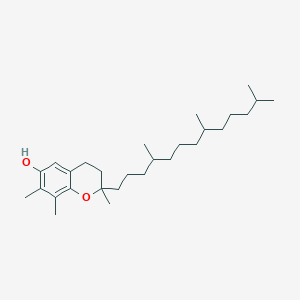
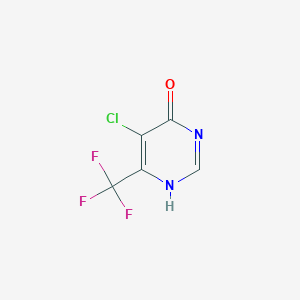
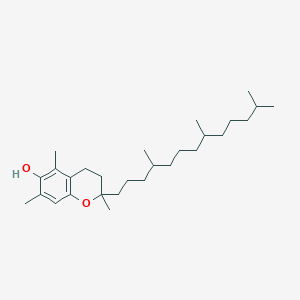
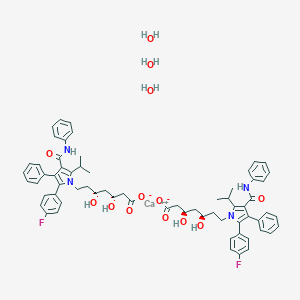
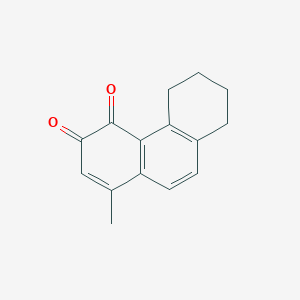
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
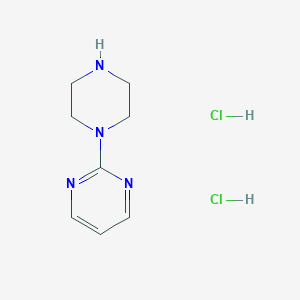
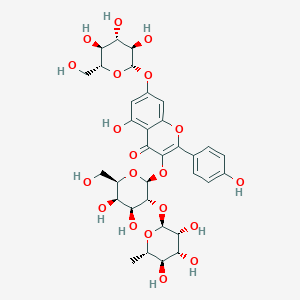
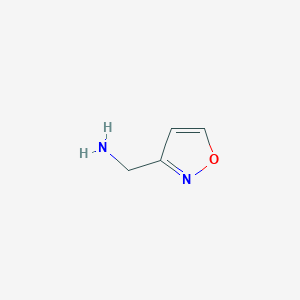
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
